5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of two hydroxyl groups at the 4 and 5 positions and a carboxylic acid group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxy-3-pyridinecarboxylic acid typically involves the hydroxylation of 3-pyridinecarboxylic acid. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-3-pyridinecarboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can also participate in coordination with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
- 3,4-Dihydroxy-5-pyridinecarboxylic acid
- 4-Hydroxy-3,5-pyridinecarboxylic acid
- 3-Hydroxy-4-pyridinecarboxylic acid
Comparison: 5-Hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards enzymes and receptors, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-7-1-3(5(4)9)6(10)11/h1-2,8H,(H,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZGVQHLMKRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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